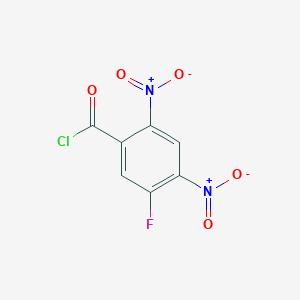
5-Fluoro-2,4-dinitrobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2,4-dinitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClF2N2O4. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 5-position and two nitro groups at the 2- and 4-positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dinitrobenzoyl chloride typically involves the nitration of 5-fluorobenzoyl chloride. The nitration process introduces nitro groups at the 2- and 4-positions of the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups without over-nitration or decomposition of the starting material.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 5-Fluoro-2,4-dinitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Amino derivatives of the original compound.
科学研究应用
Chemistry: 5-Fluoro-2,4-dinitrobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have been studied for their potential antitumor and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 5-Fluoro-2,4-dinitrobenzoyl chloride is primarily based on its reactivity towards nucleophiles. The electron-withdrawing effects of the nitro groups and the fluorine atom increase the electrophilicity of the carbonyl carbon in the benzoyl chloride group, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into the benzene ring.
相似化合物的比较
2,4-Dinitrobenzoyl chloride: Similar structure but lacks the fluorine atom at the 5-position.
5-Fluoro-2-nitrobenzoyl chloride: Contains only one nitro group at the 2-position.
5-Fluoro-4-nitrobenzoyl chloride: Contains only one nitro group at the 4-position.
Uniqueness: The presence of both fluorine and two nitro groups in 5-Fluoro-2,4-dinitrobenzoyl chloride makes it unique in terms of its reactivity and the types of reactions it can undergo. The combination of these substituents enhances its electrophilicity and allows for selective functionalization of the benzene ring, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
5-fluoro-2,4-dinitrobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O5/c8-7(12)3-1-4(9)6(11(15)16)2-5(3)10(13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGICISRJWXODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














